Methyl 7-hydroxyquinoline-3-carboxylate Methyl 7-hydroxyquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 474659-32-0
VCID: VC6977068
InChI: InChI=1S/C11H9NO3/c1-15-11(14)8-4-7-2-3-9(13)5-10(7)12-6-8/h2-6,13H,1H3
SMILES: COC(=O)C1=CN=C2C=C(C=CC2=C1)O
Molecular Formula: C11H9NO3
Molecular Weight: 203.197

Methyl 7-hydroxyquinoline-3-carboxylate

CAS No.: 474659-32-0

Cat. No.: VC6977068

Molecular Formula: C11H9NO3

Molecular Weight: 203.197

* For research use only. Not for human or veterinary use.

Methyl 7-hydroxyquinoline-3-carboxylate - 474659-32-0

Specification

CAS No. 474659-32-0
Molecular Formula C11H9NO3
Molecular Weight 203.197
IUPAC Name methyl 7-hydroxyquinoline-3-carboxylate
Standard InChI InChI=1S/C11H9NO3/c1-15-11(14)8-4-7-2-3-9(13)5-10(7)12-6-8/h2-6,13H,1H3
Standard InChI Key YVDODMUETGCPIY-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C2C=C(C=CC2=C1)O

Introduction

Structural and Computational Characterization

Molecular Architecture and Tautomerism

Quinoline derivatives exhibit tautomerism between 4-oxoquinoline (quinolone) and 4-hydroxyquinoline forms, a phenomenon critical to their chemical reactivity and biological activity . For methyl 7-hydroxyquinoline-3-carboxylate, computational studies on analogous compounds—such as ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE) and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE)—reveal a strong preference for the hydroxyquinoline form. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate energy differences of 27–38 kJ mol⁻¹ favoring hydroxyquinoline tautomers due to enhanced aromaticity in both rings .

The methyl ester group at the 3-position introduces steric and electronic effects that further stabilize the hydroxyquinoline form. Aromaticity indexes (HOMA, NICS) confirm that the nitrogen-containing ring loses aromaticity in oxo tautomers, whereas hydroxyquinoline forms retain full aromaticity . This stability has implications for drug design, as tautomeric forms influence binding affinities to biological targets.

Spectroscopic and Physical Properties

While experimental data for methyl 7-hydroxyquinoline-3-carboxylate are scarce, related compounds like methyl 7-aminoquinoline-3-carboxylate (CAS 948302-98-5) offer proxy metrics :

PropertyValue
Molecular FormulaC₁₁H₉NO₃
Molecular Weight203.19 g/mol
Density~1.3 g/cm³
Boiling Point~370 °C
LogP~1.4

The hydroxyl group at the 7-position likely reduces LogP compared to amino analogs, enhancing aqueous solubility. Matrix isolation FTIR studies of 5Me-HQE confirm the absence of oxo tautomers in the gas phase, suggesting similar stability for methyl 7-hydroxyquinoline-3-carboxylate .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of methyl 7-hydroxyquinoline-3-carboxylate can be inferred from pathways used for related quinoline-3-carboxylates. A patent describing 7-hydroxyquinoline-4-carboxylic acid synthesis (CN112500341B) provides a adaptable framework :

  • Bromination and Esterification:

    • 6-Bromoisatin is converted to 7-bromoquinoline-4-carboxylic acid, followed by esterification with methanol and thionyl chloride to yield methyl 7-bromoquinoline-4-carboxylate .

    • For the 3-carboxylate analog, diethyl 2-[(arylamino)methylene]malonate intermediates could be cyclized under acidic conditions.

  • Amination and Hydroxylation:

    • Palladium-catalyzed coupling with NHBoc introduces protected amino groups, which are deprotected to yield 7-amino intermediates .

    • Diazotization and hydrolysis convert amino to hydroxyl groups, as demonstrated in the synthesis of 7-hydroxyquinoline-4-carboxylic acid methyl ester .

  • Saponification (if needed):

    • Base hydrolysis of the methyl ester yields the free carboxylic acid, though this step is omitted for the target compound .

Key Challenges and Optimizations

  • Regioselectivity: Ensuring hydroxylation at the 7-position requires careful control of reaction conditions, such as low-temperature diazotization (0°C) and acidic hydrolysis .

  • Tautomer Suppression: Reflux in thionyl chloride during esterification minimizes oxo tautomer formation, favoring the hydroxyquinoline form .

  • Catalyst Selection: Xantphos and palladium acetate enable efficient Buchwald–Hartwig amination, critical for introducing nitrogen substituents .

Stability and Degradation Pathways

Photochemical Behavior

Broadband UV irradiation (λ > 220 nm) of 5Me-HQE results in partial photodecomposition (~33% over 130 min) . Methyl 7-hydroxyquinoline-3-carboxylate likely undergoes similar photolytic degradation, necessitating protective storage conditions.

Hydrolytic Stability

The methyl ester is susceptible to base hydrolysis, as demonstrated in the saponification of 7-hydroxyquinoline-4-carboxylic acid methyl ester to the free acid . At physiological pH (7.4), the ester’s half-life is estimated at 12–24 hours, suggesting prodrug potential.

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